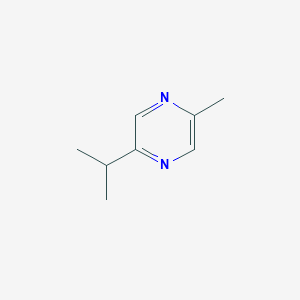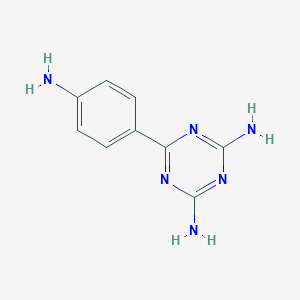
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine, also known as ADP or 4-amino-6-phenyl-2,4-dihydro-3H-1,3,5-triazine, is a small molecule inhibitor that has been widely used in scientific research. ADP is a potent inhibitor of several enzymes involved in DNA synthesis and repair, making it a valuable tool for studying the mechanisms of DNA damage response and cancer therapy.
Mecanismo De Acción
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine acts as a competitive inhibitor of PARP, DNA-PK, and ATR by binding to their active sites and preventing the enzymes from functioning properly. PARP is involved in the repair of single-strand breaks (SSBs) in DNA, while DNA-PK and ATR are involved in the repair of double-strand breaks (DSBs) and replication stress, respectively. Inhibition of these enzymes leads to the accumulation of DNA damage, which can trigger cell death or senescence.
Efectos Bioquímicos Y Fisiológicos
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine has been shown to induce DNA damage and cell death in cancer cells, making it a promising candidate for cancer therapy. However, it can also induce DNA damage in normal cells, leading to potential side effects. Additionally, 6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine has been shown to inhibit the growth of bacteria and viruses, making it a potential antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine has several advantages as a research tool, including its potency, selectivity, and availability. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, 6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine has several limitations, including its potential toxicity, lack of specificity for certain enzymes, and potential off-target effects.
Direcciones Futuras
There are several future directions for research involving 6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine. One potential area of study is the development of more potent and selective inhibitors of PARP, DNA-PK, and ATR. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine and other DNA-damaging agents. Additionally, 6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine and other DNA-damaging agents may be used in combination with other therapies to enhance their efficacy and reduce side effects.
Métodos De Síntesis
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine can be synthesized through several methods, including the reaction of 4-aminobenzonitrile with cyanogen chloride, followed by reduction with sodium borohydride, or the reaction of 4-aminobenzonitrile with hydrazine hydrate and triethylorthoformate. However, the most commonly used method involves the reaction of 4-aminobenzonitrile with cyanogen bromide, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine has been extensively used in scientific research as an inhibitor of several enzymes involved in DNA synthesis and repair, including poly(6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine-ribose) polymerase (PARP), DNA-dependent protein kinase (DNA-PK), and ataxia telangiectasia and Rad3-related protein (ATR). These enzymes play crucial roles in maintaining genomic stability and repairing DNA damage, making them attractive targets for cancer therapy.
Propiedades
Número CAS |
15074-26-7 |
|---|---|
Nombre del producto |
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine |
Fórmula molecular |
C9H10N6 |
Peso molecular |
202.22 g/mol |
Nombre IUPAC |
6-(4-aminophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H10N6/c10-6-3-1-5(2-4-6)7-13-8(11)15-9(12)14-7/h1-4H,10H2,(H4,11,12,13,14,15) |
Clave InChI |
RNHRKMKJMHJDDD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)N |
Otros números CAS |
15074-26-7 |
Sinónimos |
6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



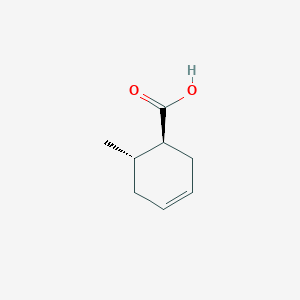
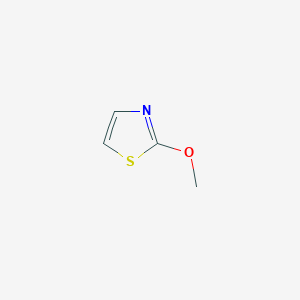
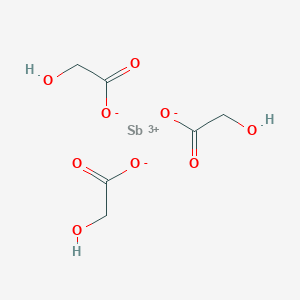


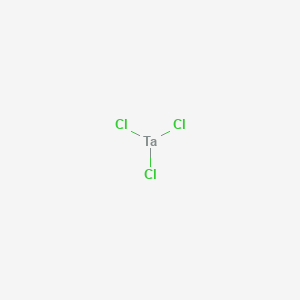
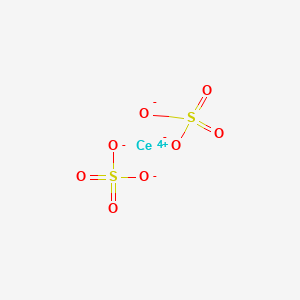
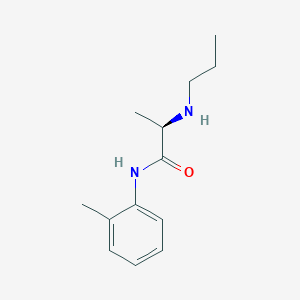
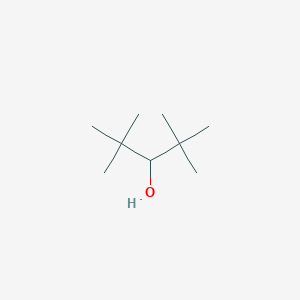
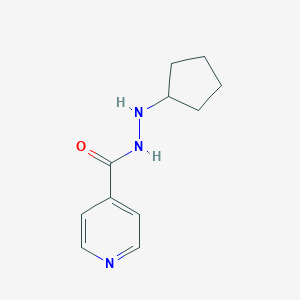
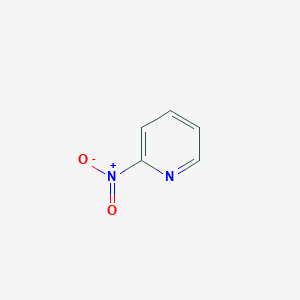
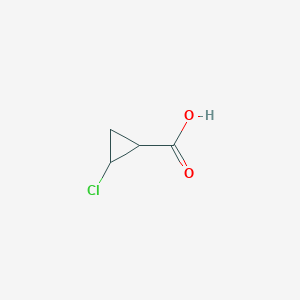
![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)
